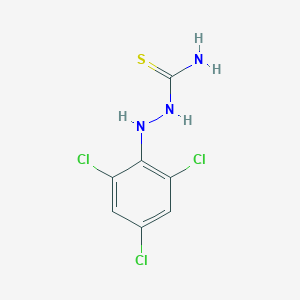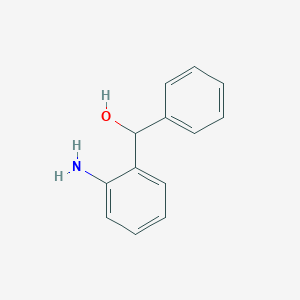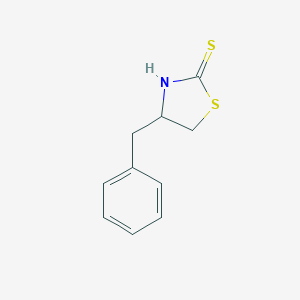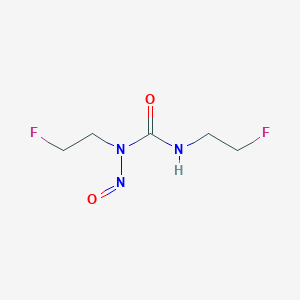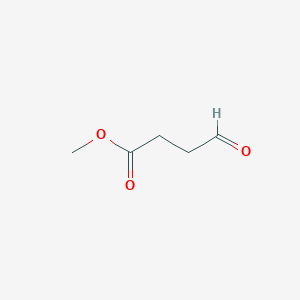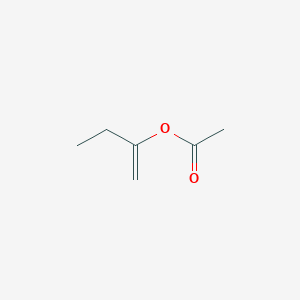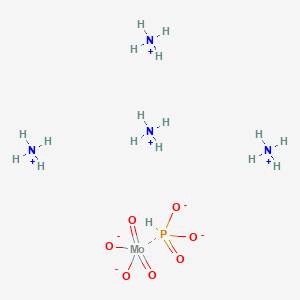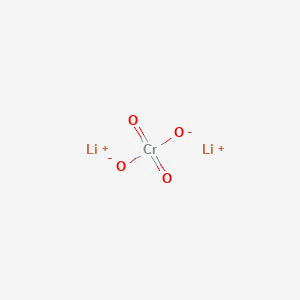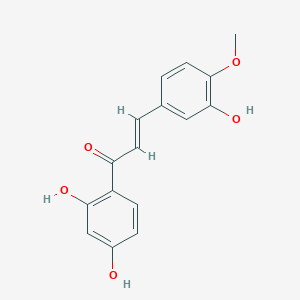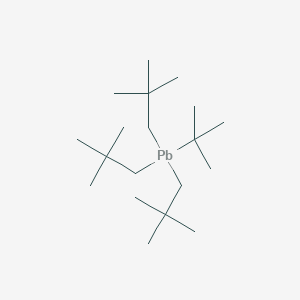
1-(2-Bromoethyl)naphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(2-Bromoethyl)naphthalene often involves strategic halogenation and subsequent coupling reactions. For instance, Naphthalene-1,8-diylbis(diphenylmethylium) shows a unique electron-transfer reduction behavior, hinting at the synthetic versatility of naphthalene derivatives. The preparation involves starting from 1,8-dibromonaphthalene, showcasing the role of brominated intermediates in synthesizing complex structures (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of chemical compounds. The structure of 1,8-di(bromomethyl)naphthalene , a related compound, provides insight into the conformational aspects of brominated naphthalene derivatives. Studies have determined its crystalline state conformation, revealing twofold symmetry and specific electrostatic interactions that could influence the chemical behavior of 1-(2-Bromoethyl)naphthalene (Robert, Sherfinski, Marsh, & Roberts, 1974).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Bromoethyl)naphthalene derivatives underscore the compound's utility in organic synthesis. For example, the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates demonstrates the potential for constructing naphthalene derivatives with complex functionalization patterns (Reddy, Prasad, Ahuja, & Sudalai, 2013). Such reactions highlight the compound's versatility in forming aromatic structures with significant biological and materials science applications.
Physical Properties Analysis
The physical properties of 1-(2-Bromoethyl)naphthalene and its derivatives, such as solubility, melting point, and boiling point, are essential for its practical application in synthesis and material science. Although specific data on 1-(2-Bromoethyl)naphthalene is scarce in the provided research, understanding these properties is critical for manipulating the compound in various chemical contexts.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, stability under different conditions, and susceptibility to various chemical transformations, are foundational to utilizing 1-(2-Bromoethyl)naphthalene in synthetic pathways. Research on bromo-substituted naphthalene derivatives provides a glimpse into the reactivity patterns that could be expected from 1-(2-Bromoethyl)naphthalene, including its potential as a precursor for further functionalization and incorporation into larger molecular frameworks (Ping, 2012).
Wissenschaftliche Forschungsanwendungen
Materials and Supramolecular Chemistry : "1-(2-Bromoethyl)naphthalene" is used in the synthesis of core-substituted naphthalene diimides (cNDIs), which have applications in materials and supramolecular chemistry. These compounds are important precursors for various applications, including artificial photosynthesis and solar cell technology (Ping, 2012); (Kobaisi et al., 2016).
Environmental Science : In environmental science, studies have examined the formation of brominated dioxins and other hazardous combustion byproducts from materials containing brominated hydrocarbons like "1-(2-Bromoethyl)naphthalene" during waste incineration or accidental fires (Evans & Dellinger, 2003).
Organic Synthesis and Medicinal Chemistry : This compound plays a role in the generation of naphthalene derivatives through reactions like Diels–Alder reactions, which are fundamental in organic synthesis (Faragher & Gilchrist, 1976). Additionally, it's used in the synthesis of labeled compounds for pharmaceutical research, such as in the preparation of labeled SR57746A, a potential therapeutic agent (Ellames & Herbert, 2010).
Catalysis and Chemical Reactions : Research shows its use in the study of catalytic processes and in understanding complex chemical reactions, such as those involving naphthalene diimides in anion-π interactions or in the study of complex organic reaction mechanisms (Bhosale et al., 2008).
Advanced Functional Materials : The compound is involved in the development of advanced functional materials, such as hypercrosslinked polymeric adsorbents, where it contributes to the modification of frameworks for enhanced performance (Yuan et al., 2008).
Safety And Hazards
1-(2-Bromoethyl)naphthalene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHCPUFIWQJZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159983 | |
| Record name | 2-(1-Naphthyl)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)naphthalene | |
CAS RN |
13686-49-2 | |
| Record name | 2-(1-Naphthyl)ethyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Naphthyl)ethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


